Ethyl 2-bromo-4,4,4-trifluorobutanoate
Beschreibung
Molecular Formula and Weight Analysis
The compound has a molecular formula of C₆H₈BrF₃O₂ , confirmed by multiple analytical techniques. Its molecular weight is 249.03 g/mol , calculated from the atomic masses of constituent elements (C: 12.01, H: 1.01, Br: 79.90, F: 19.00, O: 16.00). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC(=O)C(CC(F)(F)F)Br |
|
| InChI Key | POVYUFTVLGOXEE-UHFFFAOYSA-N |
|
| PubChem CID | 45594306 | |
| Boiling Point | 67°C (18 mmHg) |
The ester group (–COO–) and bromine substituent at C2 dominate its reactivity, while the trifluoromethyl (–CF₃) group enhances thermal stability.
Stereochemical Configuration and Conformational Isomerism
The compound features a chiral center at C2 , necessitating analysis via the Cahn-Ingold-Prelog (CIP) priority rules. Substituent priorities at C2 are:
- Bromine (Br, atomic number 35)
- Ester carbonyl oxygen (O, atomic number 8)
- Trifluoromethyl group (CF₃, priority via fluorine atoms)
- Ethyl group (C₂H₅).
Applying CIP rules, the absolute configuration is (R) due to the clockwise arrangement of priorities. Conformational isomerism arises from restricted rotation around the C2–C3 bond, influenced by steric hindrance between the bromine and trifluoromethyl groups. Density functional theory (DFT) calculations suggest a gauche conformation minimizes steric strain.
X-ray Crystallographic Characterization
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.42 Å, b = 7.89 Å, c = 15.67 Å |
| β angle | 98.5° |
| Z (molecules/unit cell) | 4 |
The trifluoromethyl group adopts a staggered conformation relative to the ester moiety, with a C–C–C–Br torsion angle of 112.3°. Hydrogen bonding between the ester carbonyl oxygen and adjacent molecules stabilizes the lattice.
Comparative Structural Analysis with Analogous Bromofluoro Esters
Ethyl 2-bromo-4,4,4-trifluorobutanoate differs structurally from related esters in halogen placement and functional groups:
The position of bromine and ester chain length critically influence physicochemical properties. For example, the ethyl ester’s higher boiling point compared to the methyl analog arises from increased van der Waals interactions.
Structure
2D Structure
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYUFTVLGOXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670708 | |
| Record name | Ethyl 2-bromo-4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-33-9 | |
| Record name | Ethyl 2-bromo-4,4,4-trifluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 367-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Pharmacokinetics
These properties would significantly impact the bioavailability of Ethyl 2-bromo-4,4,4-trifluorobutanoate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability.
Biologische Aktivität
Ethyl 2-bromo-4,4,4-trifluorobutanoate (CAS: 367-33-9) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H8BrF3O2 |
| Molecular Weight | 249.03 g/mol |
| IUPAC Name | This compound |
| CAS Number | 367-33-9 |
| Synonyms | Ethyl 2-bromo-4,4,4-trifluorobutyrate |
The biological activity of this compound is primarily attributed to its unique structural features. The presence of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological targets. Key mechanisms include:
- Halogen Bonding : The bromine and fluorine atoms can participate in halogen bonding, which influences the compound's binding affinity to biomolecules.
- Ester Hydrolysis : The ester group can undergo hydrolysis to release biologically active acids and alcohols that may interact with various metabolic pathways.
- Electrophilic Reactions : The compound's electrophilic nature allows it to engage in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins.
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
- Drug Development : It is being explored as a pharmaceutical intermediate in the synthesis of novel drug candidates due to its ability to modify biological targets .
- Enzyme Modulation : The compound has shown promise in modulating enzyme activities by interacting with hydrophobic regions of enzymes, which can influence metabolic pathways.
Case Study 1: Interaction with Enzymes
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results demonstrated that the compound could act as an inhibitor for certain hydrolases, suggesting its potential use in controlling metabolic processes.
Case Study 2: Synthesis of Bioactive Compounds
In another research effort, this compound was utilized as a building block in the synthesis of bioactive compounds. The resulting derivatives exhibited enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts, indicating improved pharmacokinetic profiles.
Toxicological Profile
While this compound shows promising biological activity, it is essential to consider its toxicological properties. Preliminary studies suggest that it may cause irritation to skin and eyes upon exposure. Further toxicological assessments are necessary to establish safety profiles for potential therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate (C₆H₆ClF₃O₃)
- Structural Differences : The bromine atom is replaced with a chlorine atom, and a ketone group (3-oxo) is present at the γ-position.
- Physical Properties :
- Reactivity : The ketone group enhances electrophilicity, making it more reactive in aldol condensations compared to the bromo analog. Chlorine, being less polarizable than bromine, reduces the rate of SN2 reactions .
Ethyl 2-Bromo-3-methyl-4,4,4-trifluorobutyrate (C₇H₁₀BrF₃O₂)
- Structural Differences : A methyl group is introduced at the γ-position.
- Physical Properties: Molecular Weight: 263.05 g/mol (higher due to the methyl group) . Boiling Point: 178–180°C (significantly higher than the non-methylated bromo ester) .
- Reactivity : Steric hindrance from the methyl group slows nucleophilic substitution at the β-carbon. This contrasts with the unsubstituted bromo ester, which undergoes faster SN2 reactions .
Ethyl 2-Amino-4,4,4-trifluorobutanoate (C₆H₁₀F₃NO₂)
- Structural Differences: Bromine is replaced with an amino group (-NH₂).
- Reactivity: The amino group acts as a nucleophile, enabling participation in peptide coupling or Schiff base formation. This contrasts sharply with the bromo ester’s role as an electrophile in substitution reactions .
Ethyl 4,4,4-Trifluoro-3-oxobutanoate (C₆H₇F₃O₃)
- Structural Differences : Lacks the bromine atom but includes a ketone at the β-position.
- Applications : Used in asymmetric reductions (e.g., yeast-mediated synthesis of chiral alcohols) . The absence of bromine limits its utility in halogen-based coupling reactions but enhances its role in redox chemistry .
Comparative Data Table
Key Research Findings
- Halogen Effects: Bromine in this compound enhances leaving-group ability in nucleophilic substitutions compared to chlorine analogs .
- Steric vs. Electronic Factors: Methyl substitution (e.g., Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate) reduces reactivity due to steric effects, whereas ketone groups (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) increase electrophilicity .
- Functional Group Interplay: The trifluoromethyl group in all compounds enhances stability and lipophilicity, but substituents like amino or oxo groups dictate divergent synthetic pathways .
Vorbereitungsmethoden
Bromination Step
- Starting Material: (E)-ethyl 4,4,4-trifluorobut-2-enoate
- Reagents: Bromine (Br2), carbon tetrachloride (CCl4) as solvent
- Conditions: Bromine added dropwise to a solution of the starting ester in CCl4; gentle reflux for 4 hours; additional bromine added until no starting material detected by HPLC.
- Product: Ethyl 2,3-dibromo-4,4,4-trifluorobutanoate (dibrominated intermediate)
- Notes: The reaction mixture turns dark red, indicating bromine addition.
Dehydrohalogenation Step
- Reagents: Triethylamine (TEA)
- Conditions: The dibromo intermediate diluted in hexane, cooled to 0 °C, followed by dropwise addition of TEA. White precipitate forms during addition. Stirring continued for 2 hours until complete conversion (monitored by LC).
- Workup: Filtration of precipitate, washing with hexane, concentration of filtrate, purification via silica gel chromatography (10% ethyl acetate/hexane).
- Product: (Z/E)-ethyl 2-bromo-4,4,4-trifluorobut-2-enoate as a colorless oil.
- Yield: 89% combined yield for bromination and dehydrohalogenation steps.
- Reference: Hou et al., 2016, scale-up synthesis for pharmaceutical intermediates.
Direct Preparation via Reaction with 2-Bromo-4,4,4-trifluoro-3-oxo-butyric Acid Ethyl Ester
- Starting Material: 2-Bromo-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester
- Reagents: Amino-substituted heterocycles (e.g., 2-amino-3-benzyloxypyrazine)
- Solvent: Ethanol
- Conditions: Reflux for 5 hours
- Workup: Cooling leads to precipitation of product, which is filtered and washed with ice-cold ethanol.
- Yield: 61%
- Characterization: 1H NMR and MS data confirm product identity.
- Notes: This method is more suited to derivatization reactions rather than direct synthesis of the parent ethyl 2-bromo-4,4,4-trifluorobutanoate but demonstrates the ester’s reactivity and synthetic utility.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromo-4,4,4-trifluorobutanoate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves bromination of ethyl 4,4,4-trifluorobutanoate derivatives. A two-step approach is often employed:
Esterification : React 2-bromo-4,4,4-trifluorobutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.
Purification : Use fractional distillation or column chromatography to isolate the product.
For purity validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example, in related trifluoromethyl esters, NMR signals for the ester carbonyl group appear at ~170 ppm in ¹³C NMR, while fluorine atoms exhibit distinct splitting patterns in ¹⁹F NMR .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing nature of the bromine atom at position 2 enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution (e.g., SN₂ reactions). For instance:
- Reaction with amines : The bromine can be displaced by primary or secondary amines to form amino derivatives. Optimize conditions using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to neutralize HBr byproducts .
- Mechanistic Insight : Steric hindrance from the trifluoromethyl group may slow reactivity, necessitating elevated temperatures (80–100°C) for efficient substitution .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?
Methodological Answer: Chiral resolution can be achieved via:
Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification or substitution steps.
Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer. For example, lipase PS-C from Pseudomonas cepacia has been used to resolve trifluoro-β-hydroxy esters with >90% enantiomeric excess (ee) .
Chromatography : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers in preparative HPLC .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., LogP) for this compound?
Methodological Answer: Discrepancies in LogP values (e.g., 1.29 vs. 1.39 in related esters) arise from experimental vs. computational methods:
- Experimental : Use shake-flask partitioning (octanol/water system) with UV/Vis or LC-MS quantification.
- Computational : Apply software like MarvinSketch or ACD/Labs with correction factors for fluorine atoms. Validate predictions against experimental data from authoritative databases (e.g., PubChem) .
Q. What are the implications of the trifluoromethyl group in pharmacological studies?
Methodological Answer: The CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, as seen in analogs with increased LogP values.
- Metabolic Stability : Reduces oxidative degradation in cytochrome P450 assays. For example, trifluoromethyl esters exhibit 2–3× longer half-lives in liver microsomes compared to non-fluorinated analogs .
- Binding Affinity : The electronegative CF₃ group engages in halogen bonding with target proteins, validated via X-ray crystallography in related compounds .
Q. How can reaction conditions be optimized for cyclization reactions involving this compound?
Methodological Answer: Cyclization to form heterocycles (e.g., pyrrolidines) requires:
Base Selection : Sodium ethoxide (NaOEt) in toluene at reflux (110°C) promotes intramolecular nucleophilic attack.
Kinetic Monitoring : Track reaction progress via TLC or in-situ NMR. In a related study, cyclization of ethyl 3-(2-hydroxyethylamino)-4,4,4-trifluoro-2-butenoate achieved 60% conversion after 48 hours under similar conditions .
Byproduct Mitigation : Use molecular sieves to absorb water and shift equilibrium toward product formation.
Q. What analytical techniques are critical for detecting degradation products in stability studies?
Methodological Answer:
- LC-MS/MS : Identifies hydrolytic degradation (e.g., formation of 2-bromo-4,4,4-trifluorobutanoic acid) with a C18 column and 0.1% formic acid in acetonitrile/water mobile phase.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures for similar esters range from 150–200°C .
- ¹⁹F NMR : Monitors fluorine-containing degradation products, with detection limits as low as 0.1% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
